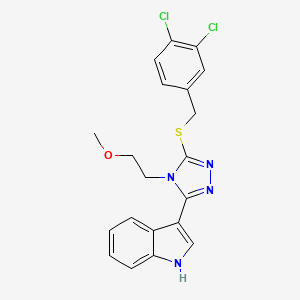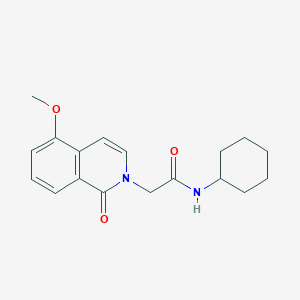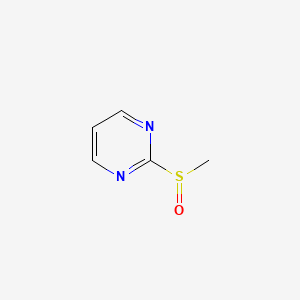
2-(Methylsulfinyl)pyrimidin
Übersicht
Beschreibung
2-(Methylsulfinyl)pyrimidine is a chemical compound with the molecular formula C5H6N2OS . It is used in various applications, including the development of antibody-drug conjugates (ADCs) for cancer treatment .
Synthesis Analysis
An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives has been developed through cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant .Molecular Structure Analysis
The molecular structure of 2-(Methylsulfinyl)pyrimidine consists of a pyrimidine ring with a methylsulfinyl group attached. The InChI code for this compound is 1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 .Chemical Reactions Analysis
2-Sulfonylpyrimidines, such as 2-(Methylsulfinyl)pyrimidine, react rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This reaction is used in the development of covalent warheads for the mild, chemoselective, and metal-free cysteine S-arylation .Physical and Chemical Properties Analysis
2-(Methylsulfinyl)pyrimidine is a liquid at room temperature. It has a molecular weight of 142.18 g/mol .Wissenschaftliche Forschungsanwendungen
- Anwendung: 2-(Methylsulfinyl)pyrimidin zeigt potenzielle antibakterielle, antifungale und antivirale Eigenschaften. Forscher untersuchen seine Wirksamkeit gegen bestimmte Krankheitserreger und erforschen seinen Wirkmechanismus .
- Rolle: this compound kann als Gerüst für die Entwicklung neuer Krebsmedikamente dienen. Forscher untersuchen seine Auswirkungen auf Krebszelllinien, die Hemmung des Tumorwachstums und potenzielle Ziele .
- Erforschung: Wissenschaftler untersuchen, ob this compound die Immunfunktion verbessern oder als Immunsuppressivum wirken kann. Sein Potenzial in der Immuno-Onkologie-Therapie wird ebenfalls geprüft .
- Fokus: Forscher untersuchen, ob this compound neurologische Erkrankungen wie neurodegenerative Erkrankungen, Epilepsie oder affektive Störungen beeinflussen kann .
- Untersuchung: Wissenschaftler untersuchen, ob this compound chronische Schmerzen lindern kann, indem es auf bestimmte Schmerzbahnen oder -rezeptoren zielt .
Antibakterielle Eigenschaften
Antikrebs-Potenzial
Immunmodulation und Immuno-Onkologie
Neurologische Erkrankungen
Chronische Schmerzbehandlung
Diabetes Mellitus Forschung
Zusammenfassend lässt sich sagen, dass die Vielseitigkeit von this compound sich über verschiedene therapeutische Bereiche erstreckt und es zu einem vielversprechenden Kandidaten für die zukünftige Medikamentenentwicklung macht. Forscher entschlüsseln weiterhin sein Potenzial und adressieren bisher nicht behandelbare medizinische Zustände . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie gerne fragen!
Wirkmechanismus
Target of Action
The primary target of 2-(Methylsulfinyl)pyrimidine is the trophoblast antigen 2 (TROP2), a cell-surface antigen . TROP2 is overexpressed in a variety of human epithelial cancers, including breast, lung, gastric, colorectal, pancreatic, prostatic, cervical, head-and-neck, and ovarian carcinomas . Elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .
Biochemical Pathways
2-(Methylsulfinyl)pyrimidine is involved in the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .
Pharmacokinetics
The pharmacokinetic profile of 2-(Methylsulfinyl)pyrimidine, as part of the ADC SKB264, has been studied in cynomolgus monkeys . After administration, the serum or plasma concentration/exposure of SKB264 increased proportionally with increasing dosage from 1 to 10 mg/kg . The linker stability of SKB264 was significantly enhanced as shown by a prolonged payload half-life in vivo .
Result of Action
The result of the action of 2-(Methylsulfinyl)pyrimidine, as part of the ADC SKB264, is significant inhibition of tumor growth in a dose-dependent manner in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models . In vitro, SKB264 and SKB264 monoclonal antibody (mAb) had similar internalization abilities and binding affinities to TROP2 .
Action Environment
The action of 2-(Methylsulfinyl)pyrimidine can be influenced by environmental factors such as the stability of the compound in circulation . For instance, the 2-(Methylsulfinyl)pyrimidine linker in SKB264 increases stability in circulation compared to sacituzumab govitecan . This increased stability results in a longer half-life and a stronger targeting effect, suggesting better therapeutic potential .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(Methylsulfinyl)pyrimidine has been evaluated as a covalent warhead for the mild, chemoselective, and metal-free cysteine S-arylation . It reacts rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This interaction with cysteine residues suggests that 2-(Methylsulfinyl)pyrimidine may interact with a variety of enzymes, proteins, and other biomolecules that contain this amino acid.
Cellular Effects
This ADC has demonstrated promising antitumor efficacy, suggesting that 2-(Methylsulfinyl)pyrimidine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Methylsulfinyl)pyrimidine is primarily related to its role as a covalent warhead for cysteine S-arylation . This process involves the formation of a stable S-heteroarylated adduct at neutral pH, which may influence the activity of target proteins and enzymes .
Temporal Effects in Laboratory Settings
It has been noted that 2-(Methylsulfinyl)pyrimidine reacts rapidly with cysteine , suggesting that its effects may be observed shortly after exposure
Dosage Effects in Animal Models
In animal models, the effects of the ADC SKB264, which uses 2-(Methylsulfinyl)pyrimidine as a linker, have been studied . The serum or plasma concentration/exposure of SKB264 in cynomolgus monkeys increased proportionally with increasing dosage from 1 to 10 mg/kg
Metabolic Pathways
Given its interaction with cysteine, it may be involved in pathways related to protein modification and function .
Subcellular Localization
Given its role in protein arylation, it may be localized to areas of the cell where protein synthesis and modification occur
Eigenschaften
IUPAC Name |
2-methylsulfinylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNQZSYAOWVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)
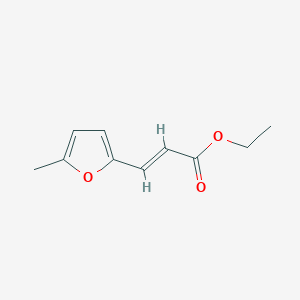


ammoniumolate](/img/structure/B2374663.png)
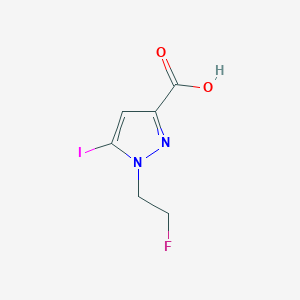

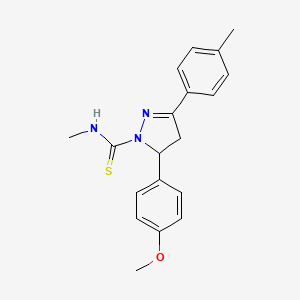
![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
